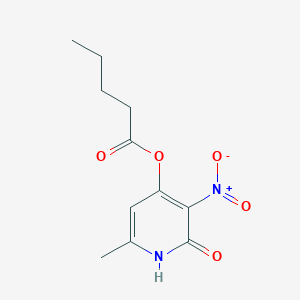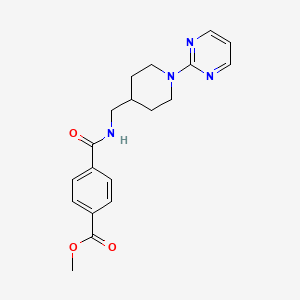
4-(2-fluorophenyl)-3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenyl)-3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.
The exact mass of the compound 4-(2-fluorophenyl)-3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-fluorophenyl)-3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-fluorophenyl)-3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with structural elements similar to 4-(2-fluorophenyl)-3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one have been explored for their anticancer properties. For instance, novel fluoro substituted benzo[b]pyrans and their derivatives have shown anticancer activity against human cancer cell lines, including lung, breast, and CNS cancer, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). These findings highlight the potential of fluoro-substituted compounds in the development of new anticancer therapies.
Antimicrobial and Antibacterial Agents
The search for new antimicrobial and antibacterial agents has led to the synthesis and characterization of compounds with fluoroaryl groups and triazole functionalities. For example, a study on novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives demonstrated their effectiveness as antimicrobial agents (Al‐Azmi & Mahmoud, 2020). Such studies provide a foundation for further exploration of fluoroaryl and triazole-containing compounds in addressing microbial resistance.
Synthetic Methodologies and Chemical Properties
The synthesis of compounds with complex structures, including those with fluoroaryl and triazole groups, is of significant interest in organic chemistry and drug development. Research on synthetic methodologies and the structural characterization of these compounds offers valuable insights into their chemical properties and potential applications. For instance, the synthesis of isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been detailed, highlighting the high yields and the planar nature of the molecules apart from one of the fluorophenyl groups (Kariuki et al., 2021). Such research is crucial for the development of new compounds with therapeutic potential.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c20-14-3-1-2-4-16(14)26-17(23-24-19(26)28)11-13-5-9-25(10-6-13)18(27)15-12-21-7-8-22-15/h1-4,7-8,12-13H,5-6,9-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOUUYINVYAKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-3-((1-(pyrazine-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2611030.png)
![N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2611031.png)
![2-(6-(trifluoromethyl)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2611033.png)


![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2611037.png)





![4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2611051.png)

